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molecular formula C10H9NO3 B8488868 3-(4-Cyano-3-hydroxy-phenyl)-propionic acid

3-(4-Cyano-3-hydroxy-phenyl)-propionic acid

Cat. No. B8488868
M. Wt: 191.18 g/mol
InChI Key: AHXMMYNWSVNZRF-UHFFFAOYSA-N
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Patent
US07109238B2

Procedure details

A solution of 3-(4-Cyano-3-hydroxy-phenyl)-propionic acid ethyl ester (2.2 g, 10 mmol) in ethanol (10 mL) and water (40 mL) was treated with aqueous sodium hydroxide solution (2.5 M, 44 mL) at room temperature overnight. The solvent was removed under vacuum and the residue was dissolved in water (150 mL). The pH of the aqueous solution was adjusted to 2–4 by the addition of 3N HCl (aqueous) and the precipitate was then filtered and washed with water to give the title compound as white solid (1.88 g, 0.98 mmol, 98.4% yield). ESMS m/z: 192 [M+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
98.4%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([OH:15])[CH:8]=1)C.[OH-].[Na+]>C(O)C.O>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH2:5][C:4]([OH:16])=[O:3])=[CH:8][C:9]=1[OH:15])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(CCC1=CC(=C(C=C1)C#N)O)=O
Name
Quantity
44 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (150 mL)
ADDITION
Type
ADDITION
Details
The pH of the aqueous solution was adjusted to 2–4 by the addition of 3N HCl (aqueous)
FILTRATION
Type
FILTRATION
Details
the precipitate was then filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)CCC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.98 mmol
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 9.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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